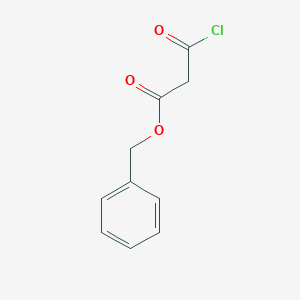
benzyl 3-chloro-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyl 3-chloro-3-oxopropanoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of propanoic acid, where the hydrogen atom at the third carbon is replaced by a chlorine atom, and the carboxyl group is esterified with a phenylmethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester typically involves the esterification of 3-chloro-3-oxopropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester may involve continuous flow reactors to optimize the yield and efficiency of the esterification process. The use of catalysts and controlled reaction conditions ensures the high purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
benzyl 3-chloro-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-3-oxopropanoic acid and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Aqueous acid or base solutions under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thiols.
Reduction: 3-chloro-3-hydroxypropanoic acid derivatives.
Hydrolysis: 3-chloro-3-oxopropanoic acid and benzyl alcohol.
Aplicaciones Científicas De Investigación
benzyl 3-chloro-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The chlorine atom and carbonyl group play crucial roles in its reactivity and interactions with nucleophiles. The ester group facilitates its incorporation into various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 3-chloro-3-oxo-, ethyl ester
- Propanoic acid, 3-chloro-3-oxo-, methyl ester
- Propanoic acid, 3-chloro-3-oxo-, butyl ester
Uniqueness
benzyl 3-chloro-3-oxopropanoate is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenylmethyl group enhances its stability and makes it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
69479-87-4 |
|---|---|
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
benzyl 3-chloro-3-oxopropanoate |
InChI |
InChI=1S/C10H9ClO3/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
GLYHCWJJSNQABQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














